Product packaging for outer membrane lipoprotein I(Cat. No.:CAS No. 125691-83-0)

outer membrane lipoprotein I

Cat. No.: B1179780
CAS No.: 125691-83-0
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Description

Outer membrane lipoprotein I is a key bacterial membrane protein involved in maintaining cell envelope integrity and pathogenicity. In organisms like Escherichia coli , this lipoprotein, also known as Braun's lipoprotein (Lpp), is one of the most abundant membrane proteins and is covalently attached to the peptidoglycan layer, creating a critical bridge that provides structural stability to the cell wall . Like all bacterial lipoproteins, it is synthesized as a precursor and undergoes a conserved post-translational modification process; this involves the sequential activity of enzymes (Lgt, Lsp, Lnt) that result in a mature triacylated protein anchored in the membrane via its lipid moiety . This lipoprotein is a model system for studying the lipoprotein modification pathway, which is essential in many Gram-negative bacteria and represents a promising target for novel antimicrobial drug discovery . Furthermore, its role extends to virulence, as it has been identified as a vaccine candidate in Pseudomonas aeruginosa due to its antigenic cross-reactivity across serotypes . Research applications for this compound include investigating host-pathogen interactions, as it can be recognized by the innate immune system via Toll-like receptor 2 (TLR2) , and serving as a receptor for cationic antimicrobial peptides (AMPs), making it a factor in bacterial susceptibility to these host defense molecules . This product is presented for research purposes only, to facilitate the study of bacterial physiology, envelope biogenesis, and the development of new therapeutic strategies.

Properties

CAS No.

125691-83-0

Molecular Formula

C5H2Cl2N4OS4

Synonyms

outer membrane lipoprotein I

Origin of Product

United States

Molecular Biology and Genetics of Outer Membrane Lipoprotein I

Gene Organization and Genomic Context of oprI and Related Loci

The gene encoding outer membrane lipoprotein I is designated as oprI. In Pseudomonas aeruginosa, the oprI gene has been cloned and sequenced, revealing that it encodes a precursor protein of 83 amino acids. nih.govasm.orgnih.gov This precursor includes a 19-amino acid signal peptide that is cleaved to produce the mature lipoprotein. nih.govasm.orgnih.gov The oprI gene is transcribed as a monocistronic mRNA, indicating it has its own promoter and is not part of a larger operon. nih.govasm.orgnih.gov

The genomic context of oprI shows its conservation among fluorescent pseudomonads, suggesting its potential as a phylogenetic marker. asm.org Studies have shown that the oprI gene is present in all serotype strains of the International Antigenic Typing Scheme for P. aeruginosa. nih.gov While the oprI gene itself is highly conserved within P. aeruginosa, its sequence shows more divergence when compared to other rRNA group I pseudomonads. asm.orgnih.gov

In other bacteria, genes for outer membrane lipoproteins can be found in various genomic arrangements. For instance, in Salmonella, two lpp genes, lppA and lppB, are encoded in tandem. oup.com The organization of genes related to lipoprotein trafficking, such as the lol genes, also varies. The lolC-lolD-lolE operon organization seen in E. coli is restricted to a subset of γ-Proteobacteria. asm.org

Transcriptional Regulation of this compound Expression

The expression of this compound is a tightly controlled process, responding to various cellular and environmental signals. This regulation occurs primarily at the transcriptional level, involving specific promoter elements and regulatory networks.

The promoter region of the oprI gene in P. aeruginosa allows for its expression in other Gram-negative bacteria like Escherichia coli, indicating a degree of conservation in the transcriptional machinery. nih.govasm.org The promoter of the E. coli lipoprotein gene, lpp, is notably rich in adenine (B156593) and thymine (B56734) (AT) bases. oup.comnih.gov This high AT content is believed to facilitate the unwinding of the DNA by RNA polymerase, contributing to the high transcription efficiency of the gene. oup.com

Promoters for outer membrane lipoprotein genes in other bacteria, such as Borrelia species, exhibit unique features. The promoters for the ospAB and vmp lipoprotein genes contain the typical -35 and -10 elements recognized by the primary sigma factor (σ70), but also possess an upstream T-rich region that is crucial for full promoter activity. nih.gov

The expression of outer membrane lipoproteins is often modulated in response to environmental stresses to maintain cell envelope integrity. Two key regulatory systems involved in this process are the Rcs regulon and the σE stress response pathway.

The Rcs (Regulator of Capsule Synthesis) regulon is a complex phosphorelay system that senses envelope stress. researchgate.netfrontiersin.org It is activated by various signals, including changes in osmolarity and exposure to certain antimicrobial peptides. frontiersin.orgnih.gov The outer membrane lipoprotein RcsF is a key sensor in this pathway, detecting perturbations in the outer membrane and initiating a signaling cascade that ultimately modulates the expression of target genes. nih.gov While the direct regulation of oprI by the Rcs system is not explicitly detailed, the system's role in responding to envelope stress, a condition where lipoproteins are crucial, is well-established. researchgate.netresearchgate.netfrontiersin.org

The σE (sigma E) stress response is another critical pathway for maintaining outer membrane homeostasis. frontiersin.org This pathway is activated by the accumulation of misfolded outer membrane proteins. frontiersin.org In Salmonella enterica serovar Typhimurium, the expression of the small outer membrane lipoprotein SmpA is dependent on σE. nih.gov Similarly, in E. coli, the σE-dependent small RNA, MicL, regulates the expression of the major lipoprotein Lpp in response to membrane stress. frontiersin.org The σE pathway in Streptomyces coelicolor is also influenced by a novel lipoprotein, CseA. asm.org

Post-Transcriptional and Post-Translational Control Mechanisms

Following transcription, the expression of this compound is further regulated at the post-transcriptional and post-translational levels.

At the post-transcriptional level , small regulatory RNAs (sRNAs) can modulate mRNA stability and translation. In E. coli, the sRNA MicL base-pairs with the lpp mRNA, leading to the inhibition of its translation. biocyc.org This mechanism provides a rapid way to adjust lipoprotein levels in response to stress. frontiersin.org

Post-translational modification is a critical step in the biogenesis of all bacterial lipoproteins. royalsocietypublishing.org After the prolipoprotein is translocated across the inner membrane, it undergoes a series of enzymatic modifications. asm.orgbiorxiv.org First, lipoprotein diacylglyceryl transferase (Lgt) attaches a diacylglycerol to a conserved cysteine residue. frontiersin.orgroyalsocietypublishing.org Next, lipoprotein signal peptidase (LspA or SPase II) cleaves the signal peptide. frontiersin.orgroyalsocietypublishing.org Finally, apolipoprotein N-acyltransferase (Lnt) adds a third acyl chain, resulting in the mature, triacylated lipoprotein. asm.orgbiorxiv.org These modifications are essential for anchoring the lipoprotein to the membrane and for its subsequent transport to the outer membrane by the Lol pathway. asm.orgroyalsocietypublishing.org

Genetic Engineering and Mutagenesis Approaches in this compound Research

Genetic engineering and mutagenesis have been invaluable tools for studying the function and biogenesis of this compound and other lipoproteins. asm.org

Cloning and Expression: The oprI gene from P. aeruginosa has been successfully cloned and expressed in E. coli. nih.govasm.orgnih.govnih.gov This has enabled the production of the lipoprotein for research purposes, such as investigating its immunological properties, without contamination from other P. aeruginosa components. nih.govasm.org

Mutagenesis: Site-directed mutagenesis has been employed to investigate the function of specific amino acid residues and domains. For example, creating mutations that prevent the proper processing of the lipoprotein, such as altering the conserved cysteine residue, has been used to study the effects of accumulating unprocessed lipoproteins in the inner membrane. frontiersin.org Gene knockout studies, where the oprI gene is deleted, have also been performed to understand its role in cell envelope integrity and other cellular processes. britannica.com In E. coli, strains lacking the major lipoprotein Lpp exhibit defects such as outer membrane blebbing and increased sensitivity to toxic compounds. biocyc.org

These genetic approaches have been instrumental in defining the "biological signature" of defects in outer membrane lipoprotein biogenesis, providing a set of assays to identify inhibitors of this essential pathway. asm.orgbiorxiv.org

Data Tables

Table 1: Key Genes and Proteins in this compound Biogenesis and Regulation

Gene/ProteinOrganismFunctionReference
oprIPseudomonas aeruginosaEncodes this compound. nih.gov
OprIPseudomonas aeruginosaMajor structural component of the outer membrane. nih.gov
lppEscherichia coliEncodes the major outer membrane lipoprotein (Braun's lipoprotein). nih.gov
LppEscherichia coliTethers the outer membrane to the peptidoglycan. royalsocietypublishing.org
RcsFEnterobacteriaceaeOuter membrane lipoprotein that senses envelope stress for the Rcs pathway. nih.gov
σE (RpoE)Gram-negative bacteriaSigma factor that responds to outer membrane stress. frontiersin.org
SmpASalmonella entericaSmall outer membrane lipoprotein regulated by σE. nih.gov
MicLEscherichia coliSmall RNA that post-transcriptionally regulates lpp expression. frontiersin.orgbiocyc.org
LgtGram-negative bacteriaLipoprotein diacylglyceryl transferase; adds diacylglycerol to prolipoprotein. frontiersin.orgroyalsocietypublishing.org
LspAGram-negative bacteriaLipoprotein signal peptidase; cleaves the signal peptide. frontiersin.orgroyalsocietypublishing.org
LntGram-negative bacteriaApolipoprotein N-acyltransferase; adds the third acyl chain. asm.orgbiorxiv.org

Table 2: Genetic Variation of oprI in Pseudomonas Species

SpeciesoprI Sequence Similarity to P. aeruginosaKey FindingsReference
Pseudomonas aeruginosa>99% (within species)Highly conserved with only rare silent mutations. asm.orgnih.gov
Other rRNA group I pseudomonads85-91%Divergence primarily through silent mutations, but some non-silent mutations exist. Useful for phylogenetic classification. asm.orgnih.gov

Biogenesis, Maturation, and Trafficking Pathways

Synthesis and Initial Translocation across the Inner Membrane

Outer membrane lipoproteins are initially synthesized in the cytoplasm as precursor proteins, known as preprolipoproteins. nih.gov These precursors contain an N-terminal signal peptide that directs them for transport across the cytoplasmic inner membrane. nih.govnih.gov

The signal peptide of a preprolipoprotein is a critical determinant for its subsequent processing and localization. researchgate.net Typically 16 to 30 amino acids in length, this sequence has distinct regions: a positively charged N-terminal region, a central hydrophobic core, and a C-terminal processing site. researchgate.net A key feature within the C-terminus of the signal peptide is the highly conserved "lipobox" motif. nih.govasm.org This four-amino-acid sequence, with a consensus of [LVI][ASTVI][GAS]C, contains an invariant cysteine residue that is the site of lipid modification. nih.govnih.gov The lipobox is essential for recognition by the lipoprotein modification machinery, ensuring that the protein is correctly processed. cpcscientific.comoup.com

The translocation of preprolipoproteins from the cytoplasm across the inner membrane is primarily mediated by two major protein export systems: the general secretory (Sec) pathway and the twin-arginine translocation (Tat) pathway. nih.govasm.orgbiorxiv.org

The Sec Translocon : Most lipoproteins are transported by the Sec translocon, which exports proteins in an unfolded, linear state. asm.orgresearchgate.net This system recognizes the signal peptide of the nascent polypeptide chain and threads it through a channel in the inner membrane. nih.govulisboa.pt

The Tat Translocon : The Tat system is responsible for the transport of fully folded proteins across the inner membrane. nih.gov Some lipoproteins, particularly those that must fold or assemble with cofactors in the cytoplasm, utilize the Tat pathway. asm.orgnih.gov The signal peptides of Tat-dependent lipoproteins have a specific twin-arginine motif that is recognized by the Tat machinery. dtu.dk

Once translocated, the preprolipoprotein remains transiently anchored to the periplasmic face of the inner membrane by its signal peptide, ready for subsequent modification. nih.gov

Lipid Modification and Proteolytic Processing

On the periplasmic side of the inner membrane, the preprolipoprotein undergoes a sequential, three-step enzymatic modification process to become a mature lipoprotein. cpcscientific.compnas.orgoup.com This maturation is crucial for anchoring the protein to a membrane and for its subsequent sorting and transport. asm.orgoup.com

The first step in lipid modification is catalyzed by the enzyme preprolipoprotein diacylglyceryl transferase (Lgt). oup.com Lgt is an integral inner membrane protein that recognizes the lipobox motif of the translocated preprolipoprotein. nih.govcpcscientific.com It catalyzes the transfer of a diacylglyceryl moiety from a phosphatidylglycerol molecule in the membrane to the sulfhydryl group of the invariant cysteine residue within the lipobox. nih.govuniprot.orguniprot.org This reaction forms a thioether linkage, resulting in a diacylated prolipoprotein that is now anchored to the inner membrane via two fatty acid chains. nih.govasm.org

Following diacylation, the prolipoprotein is a substrate for the lipoprotein signal peptidase (Lsp), also known as signal peptidase II (SPase II). nih.govasm.org Lsp is an aspartyl protease that specifically recognizes the diacylglyceryl-modified cysteine residue. uniprot.org It cleaves the signal peptide on the N-terminal side of this modified cysteine. nih.govnih.govasm.org This proteolytic cleavage releases the mature, diacylated apolipoprotein from its signal peptide, with the lipid-modified cysteine now becoming the new N-terminal residue of the protein. asm.orgpnas.org The cleaved signal peptide is subsequently degraded. nih.gov

The final maturation step, which occurs in Gram-negative bacteria, is catalyzed by apolipoprotein N-acyltransferase (Lnt). pnas.orgebi.ac.uk Lnt is an integral inner membrane enzyme that transfers a third acyl chain, typically from a phosphatidylethanolamine (B1630911) molecule, to the newly exposed α-amino group of the N-terminal S-diacylglyceryl cysteine. cpcscientific.compnas.orgnih.gov This N-acylation results in a mature, triacylated lipoprotein. asm.orgnih.gov This final modification is essential for the proper recognition and subsequent trafficking of the lipoprotein to the outer membrane by the Lol (Localization of lipoproteins) pathway. pnas.orgnih.gov

Table 1: Key Enzymes in Outer Membrane Lipoprotein I Maturation

Enzyme Abbreviation Function Substrate Product
Preprolipoprotein Diacylglyceryl Transferase Lgt Catalyzes the transfer of a diacylglyceryl group to the conserved cysteine in the lipobox. oup.comuniprot.org Preprolipoprotein, Phosphatidylglycerol Diacylated prolipoprotein
Lipoprotein Signal Peptidase Lsp (SPase II) Cleaves the signal peptide from the diacylated prolipoprotein. nih.govuniprot.org Diacylated prolipoprotein Diacylated apolipoprotein, Signal peptide
Apolipoprotein N-Acyltransferase Lnt Transfers a third acyl chain to the N-terminal cysteine of the apolipoprotein. cpcscientific.comnih.gov Diacylated apolipoprotein, Phospholipid Mature triacylated lipoprotein

Table 2: Compound Names Mentioned

Compound Name
Phosphatidylglycerol

Localization of Lipoprotein (Lol) Pathway

The trafficking of outer membrane lipoproteins from the inner membrane (IM) to the outer membrane (OM) in Gram-negative bacteria is a critical process, primarily mediated by the Localization of lipoprotein (Lol) pathway. This system is composed of five essential proteins—LolA, LolB, LolC, LolD, and LolE—that work in concert to ensure the correct localization of these vital components of the bacterial cell envelope. The pathway begins with the extraction of the lipoprotein from the inner membrane, followed by its transport across the aqueous periplasm, and concludes with its insertion into the inner leaflet of the outer membrane.

LolCDE Complex: Inner Membrane Extraction

The initial and energetically demanding step of the Lol pathway is the recognition and extraction of outer membrane-destined lipoproteins from the inner membrane. This function is carried out by the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane nih.govresearchgate.net. This complex is a hetero-oligomer composed of three distinct proteins: LolC, LolE, and LolD.

LolC and LolE : These are homologous integral inner membrane proteins, each containing a large periplasmic domain. Despite their structural similarities, they perform distinct, non-interchangeable functions nih.gov. LolE is primarily responsible for binding the lipoprotein substrate, while LolC plays a crucial role in recruiting the periplasmic chaperone, LolA nih.govuclouvain.be.

LolD : This protein is the cytoplasmic ATPase subunit of the complex. It forms a homodimer that fuels the extraction process by hydrolyzing ATP, providing the necessary energy to remove the lipoprotein's hydrophobic acyl chains from the inner membrane bilayer nih.govpnas.org.

The process is initiated when an outer membrane-destined lipoprotein is recognized and engaged by the LolCDE complex. ATP hydrolysis by LolD then powers a conformational change in the complex, leading to the extraction of the lipoprotein from the outer leaflet of the inner membrane and its subsequent transfer to the periplasmic chaperone LolA nih.govpnas.org. The entire LolCDE complex is fundamentally required for all known routes of lipoprotein trafficking pnas.org.

Interactive Data Table: Components of the LolCDE Complex
ComponentLocationFunction
LolC Inner MembraneIntegral membrane protein; recruits the periplasmic chaperone LolA. nih.govuclouvain.be
LolD Cytoplasm / Inner MembraneATPase subunit; provides energy for lipoprotein extraction via ATP hydrolysis. nih.govpnas.org
LolE Inner MembraneIntegral membrane protein; recognizes and binds the lipoprotein substrate. nih.gov

LolA: Periplasmic Chaperone and Shuttle Function

Once extracted from the inner membrane by LolCDE, the lipoprotein is transferred to LolA, a soluble periplasmic chaperone pnas.orgasm.org. The primary function of LolA is to safely transport the highly hydrophobic lipoprotein across the aqueous environment of the periplasm, preventing its aggregation or mislocalization asm.org.

LolA possesses a unique, unclosed β-barrel structure that forms a hydrophobic internal cavity pnas.orgnih.gov. This cavity accommodates the three acyl chains of the lipoprotein, effectively shielding them from the surrounding hydrophilic environment nih.govasm.orgnih.gov. The interaction between LolA and the LolCDE complex is specific; LolA is recruited by the periplasmic domain of LolC, which primes it to receive the lipoprotein cargo uclouvain.beasm.orgoup.com. The insertion of the lipoprotein's acyl chains into LolA's cavity physically disengages the chaperone from the LolCDE transporter, allowing the soluble LolA-lipoprotein complex to diffuse across the periplasm asm.orgnih.gov.

LolB: Outer Membrane Receptor and Insertion

The final step of the canonical Lol pathway involves the delivery of the lipoprotein to the outer membrane and its subsequent insertion. This is mediated by LolB, an outer membrane-anchored lipoprotein that functions as the specific receptor for the LolA-lipoprotein complex pnas.orgasm.orgresearchgate.net.

Structurally, LolB is remarkably similar to LolA, also featuring a hydrophobic cavity pnas.orgnih.gov. The transfer of the lipoprotein from LolA to LolB is an energy-independent process, driven by a higher affinity of LolB's cavity for the lipoprotein's acyl chains nih.govpnas.org. This transfer is proposed to occur via a "mouth-to-mouth" mechanism, where the hydrophobic cavities of LolA and LolB align to create a continuous hydrophobic tunnel, allowing the lipoprotein to move from the chaperone to the receptor without being exposed to the periplasm pnas.orgresearchgate.net. Once bound to LolB, the lipoprotein is anchored into the inner leaflet of the outer membrane, completing its journey nih.govasm.orgsemanticscholar.org.

Alternative and Auxiliary Lipoprotein Trafficking Mechanisms

While the LolCDE-LolA-LolB pathway is the paradigm for lipoprotein trafficking, it is not the sole mechanism. Research has revealed the existence of an alternative, LolAB-independent trafficking route pnas.org. Under specific laboratory conditions, such as the absence of certain nonessential lipoproteins that are toxic when mislocalized (like Lpp), Escherichia coli can survive without LolA and LolB pnas.org.

This discovery reshapes the understanding of the Lol pathway. It establishes that the LolCDE complex is the truly essential component, responsible for the initial, indispensable step of extracting all lipoproteins destined for the outer membrane pnas.org. LolA and LolB, while essential in wild-type cells, are not mechanistically required for the transport itself. Instead, their primary role is to provide a highly efficient and rapid trafficking route that prevents the toxic accumulation of mislocalized lipoproteins in the inner membrane pnas.org. The existence of this alternate pathway suggests a redundant system capable of delivering essential lipoproteins to the outer membrane, although its specific components and mechanism are not yet fully elucidated pnas.org. This alternative route is particularly relevant in certain classes of bacteria, such as α- and ε-proteobacteria, which naturally lack a LolB homolog but still transport essential lipoproteins to their outer membrane pnas.orgpnas.org.

Factors Influencing Lipoprotein Sorting and Mislocalization

The decision for a newly synthesized lipoprotein to either remain in the inner membrane or be transported to the outer membrane is dictated by specific sorting signals within its amino acid sequence. In E. coli, this sorting is governed by what is known as the "+2 rule," or the "Lol avoidance signal" nih.gov.

This rule centers on the identity of the amino acid residue at the +2 position, immediately following the N-terminal lipidated cysteine (+1). The presence of an aspartate (Asp) at the +2 position serves as an inner membrane retention signal pnas.orgasm.orgnih.gov. This "Lol avoidance" is a passive mechanism; the aspartate residue does not actively target the lipoprotein to the inner membrane. Instead, it prevents the lipoprotein from being recognized and engaged by the LolCDE complex pnas.orgnih.gov. Consequently, the lipoprotein is not extracted and remains anchored in the inner membrane pnas.orgnih.gov. While Asp is the primary retention signal, residues at the +3 position can also influence the strength of this signal nih.govsemanticscholar.org. In other bacterial species, such as Pseudomonas aeruginosa, the sorting rules can be more complex, involving residues at the +3 and +4 positions as well asm.orgnih.gov.

Mislocalization of outer membrane-destined lipoproteins, which can occur if the Lol pathway is defective, is often toxic to the cell pnas.org. The accumulation of these lipoproteins in the inner membrane can disrupt membrane integrity and function. For example, the mislocalization of the major lipoprotein Lpp, which normally connects the outer membrane to the peptidoglycan layer, is lethal when it forms these cross-links from the inner membrane asm.org. Such defects in lipoprotein trafficking trigger specific envelope stress responses, such as the Cpx and Rcs systems, which attempt to mitigate the damage caused by mislocalized proteins uclouvain.beasm.org.

Interactive Data Table: Lipoprotein Sorting Signals in E. coli
SignalResidue at +2 PositionOutcomeMechanism
OM Targeting Signal Most amino acids (Non-Asp)Transport to the Outer MembraneRecognized and extracted by the LolCDE complex. pnas.org
IM Retention Signal (Lol Avoidance) Aspartate (Asp)Retention in the Inner MembraneAvoids recognition by the LolCDE complex. pnas.orgnih.govnih.gov

Cellular and Physiological Roles of Outer Membrane Lipoprotein I

Role in Cell Envelope Architecture and Integrity

OmlI is crucial for the stability of the outer membrane. nih.gov By anchoring the outer membrane to the peptidoglycan, it prevents the formation of outer membrane blebs and the leakage of periplasmic contents. oup.comnih.gov In the absence of a functional OmlI, or when its attachment to the peptidoglycan is compromised, cells exhibit increased sensitivity to detergents, hydrophobic antibiotics, and other toxic compounds, indicating a compromised outer membrane permeability barrier. oup.comasm.org The covalent attachment of OmlI to peptidoglycan is essential for the outer membrane to function effectively as a barrier against a range of toxic molecules. asm.org

Mutations affecting OmlI can lead to significant changes in the outer membrane's physical properties. For instance, E. coli mutants lacking OmlI show increased outer membrane permeability and release periplasmic proteins into the surrounding environment. oup.comnih.gov

Table 1: Phenotypes Associated with Defective OmlI Function

Phenotype Description Reference
Increased Outer Membrane PermeabilityHeightened sensitivity to hydrophobic antibiotics, detergents (e.g., SDS), and chelating agents (e.g., EDTA). oup.com oup.com
Periplasmic LeakageRelease of proteins normally confined to the periplasmic space into the extracellular medium. oup.com oup.com
Outer Membrane BlebbingFormation of vesicles protruding from the outer membrane due to weakened attachment to the peptidoglycan. oup.comnih.gov oup.comnih.gov

OmlI, also known as Lpp, exists in two main forms within the cell envelope: a form that is covalently attached to the peptidoglycan and a "free" form that is not. uniprot.orgnih.gov The covalent linkage is the only one of its kind between the outer membrane and the cell wall. oup.com

Covalent Interaction: Approximately one-third of the total OmlI population is covalently bound to the peptidoglycan layer. uniprot.orgasm.org This bond is formed between the ε-amino group of the C-terminal lysine (B10760008) residue of OmlI and the carboxyl group of a meso-diaminopimelic acid (mDAP) residue within the peptidoglycan peptide stem. oup.comnih.gov This attachment is catalyzed by L,D-transpeptidases. oup.com Recent studies have also identified an amidase, DpaA (formerly LdtF), that can cleave this linkage, suggesting a dynamic regulation of OmlI attachment. asm.orgnih.gov

Non-Covalent Interaction: The "free" form of OmlI, which constitutes about two-thirds of the total, is not covalently linked to the peptidoglycan but still interacts with it non-covalently. uniprot.orgnih.gov This form is also anchored to the inner leaflet of the outer membrane via its N-terminal lipid moiety. nih.gov There is evidence that the free and peptidoglycan-tethered forms of OmlI are in a dynamic equilibrium. elifesciences.org

OmlI is a major determinant of the distance between the inner and outer membranes, effectively controlling the size of the periplasmic space. oup.comuniprot.org The length of the OmlI protein acts as a molecular ruler. Experiments involving engineered variants of OmlI with increased length have demonstrated a corresponding increase in the width of the periplasm. oup.comnih.gov

Maintaining the correct periplasmic distance is critical for the function of various trans-envelope systems, such as flagellar assembly and signal transduction pathways that require communication across both membranes. oup.comelifesciences.org Lengthening OmlI can disrupt these processes, highlighting the importance of the precise spatial organization enforced by this lipoprotein. nih.govresearchgate.netconsensus.app While cells can adapt to some extent to an elongated OmlI, it often necessitates the involvement of other, otherwise non-essential, tethering proteins to maintain viability and cell envelope integrity. elifesciences.orgresearchgate.netconsensus.app

Contribution to Cellular Processes

Beyond its structural role, OmlI is involved in several key cellular processes, including nutrient uptake and signal transduction.

Bacterial lipoproteins, in general, are significantly involved in nutrient transport. nih.govnih.gov Many function as substrate-binding proteins for ABC (ATP-binding cassette) transporters, which are responsible for the uptake of a wide range of nutrients like sugars, amino acids, and metal ions. nih.gov While the primary role of OmlI (Lpp) in E. coli is structural, the broader family of outer membrane lipoproteins is integral to nutrient acquisition. asm.org The outer membrane itself contains various protein channels and transporters that allow for the passage of nutrients into the periplasm, where they can then be transported across the inner membrane. cuny.eduyoutube.com The integrity of the outer membrane, maintained by OmlI, is a prerequisite for the proper functioning of these transport systems.

OmlI plays a critical role in signal transduction pathways that monitor the health of the cell envelope. One of the best-characterized examples is its interplay with the Rcs (Regulator of Capsule Synthesis) phosphorelay system. This system is activated by various forms of envelope stress, and its activation relies on the outer membrane lipoprotein RcsF. nih.govebi.ac.uknih.gov

RcsF acts as a sensor for defects in the outer membrane, such as changes in lipopolysaccharide (LPS). ebi.ac.ukelifesciences.org The transmission of this stress signal from RcsF in the outer membrane to the inner membrane components of the Rcs pathway is dependent on the periplasmic distance maintained by OmlI. nih.gov If the distance between the outer and inner membranes is artificially increased by using longer variants of OmlI, the communication between RcsF and its inner membrane partner IgaA is disrupted, and the cell becomes unresponsive to envelope stress. nih.gov This demonstrates that the structural role of OmlI in setting the dimensions of the periplasm is directly linked to its function in facilitating inter-membrane communication and signal transduction. nih.gov

Cell Division and Growth

Disruption of Lpp function has significant consequences for cell morphology and division. E. coli mutants deficient in Lpp exhibit several growth-related defects, including the formation of large "blebs" on their surface, leakage of periplasmic enzymes, and difficulties in forming the septum required for cell division. nih.gov The inability to properly form a septum directly impacts the ability of the bacterial cell to divide and proliferate. Furthermore, the accumulation of unprocessed outer membrane lipoprotein intermediates in the inner membrane due to cellular stress can lead to growth arrest, highlighting the importance of proper lipoprotein processing and localization for normal cell growth. frontiersin.org

Protein Folding and Assembly (e.g., BamA, LptE, LolB)

Outer membrane lipoprotein I is a key player in the biogenesis of the outer membrane itself, participating in the folding and assembly of essential outer membrane proteins (OMPs) and protein complexes. This function is primarily carried out through its involvement with critical cellular machinery such as the β-barrel assembly machinery (BAM) complex, the lipopolysaccharide transport (Lpt) system, and the localization of lipoproteins (Lol) pathway.

The BAM complex, responsible for the folding and insertion of β-barrel proteins into the outer membrane, is itself composed of several lipoproteins. asm.org The central component of this complex is BamA, a β-barrel protein, which is assisted by four lipoproteins: BamB, BamC, BamD, and BamE. asm.org These lipoprotein components are crucial for the proper function of the BAM complex. For instance, BamB and BamD can independently aid in the folding of the nascent BamA β-barrel into the membrane. asm.org Another outer membrane lipoprotein, DolP, has been shown to interact with the BAM complex and is particularly important for the proper folding and function of BamA under conditions of envelope stress. nih.gov

In the context of the Lpt system, which transports lipopolysaccharide (LPS) to the outer membrane, the lipoprotein LptE is essential. LptE forms a stable complex with the β-barrel protein LptD in the outer membrane. nih.govpnas.org LptE acts as a scaffold for the folding of LptD within the BAM complex and is required for its assembly. nih.govpnas.org Without LptE, LptD cannot be correctly assembled, which is critical for the final stage of LPS assembly at the cell surface. nih.govpnas.org

The Lol pathway is responsible for the transport of lipoproteins from the inner membrane to the outer membrane. The final step of this pathway involves the outer membrane lipoprotein LolB, which acts as a receptor and insertase for incoming lipoproteins carried by the periplasmic chaperone LolA. asm.org LolB receives the lipoprotein cargo from LolA and anchors its lipid moiety into the inner leaflet of the outer membrane. asm.orgnih.gov The essentiality of LolB in this process underscores the pivotal role of an outer membrane lipoprotein in the biogenesis of other outer membrane lipoproteins.

Table 1: this compound and its Role in Protein Folding and Assembly

Associated Protein/Complex Function of Associated Protein/Complex Role of this compound
BamA (BAM Complex) Central component for folding and insertion of outer membrane β-barrel proteins. Lipoproteins BamB, BamC, BamD, and BamE are essential components of the BAM complex, regulating BamA function. DolP interacts with the BAM complex to support BamA folding under stress. asm.orgnih.gov
LptE (Lpt Complex) Forms a complex with LptD to facilitate the final stages of lipopolysaccharide (LPS) assembly in the outer membrane. LptE is a lipoprotein that acts as a scaffold for the assembly and folding of the LptD protein by the BAM complex. nih.govpnas.org
LolB (Lol Pathway) Outer membrane receptor and insertase for lipoproteins transported from the inner membrane. LolB is itself a lipoprotein that receives lipoprotein cargo from the periplasmic chaperone LolA and anchors it into the outer membrane. asm.orgnih.gov

Role in Outer Membrane Vesicle (OMV) Formation and Function

This compound is intrinsically linked to the formation and function of outer membrane vesicles (OMVs). OMVs are spherical, nano-sized structures derived from the outer membrane of Gram-negative bacteria that play significant roles in various physiological processes, including pathogenesis, stress response, and intercellular communication. nih.govnih.gov

The biogenesis of OMVs is a complex process, and one of the proposed models directly involves the density of linkages between the outer membrane and the peptidoglycan layer, a connection primarily mediated by Lpp. nih.govresearchgate.net A reduced number of these lipoprotein linkages is thought to lead to a localized weakening of the connection between the outer membrane and the cell wall, causing the outer membrane to bulge outwards and eventually pinch off to form an OMV. nih.gov This suggests that the relative abundance and distribution of Lpp can directly influence the rate of OMV production.

Influence on OMV Biogenesis and Content

The structural role of this compound directly influences the biogenesis of OMVs. The stability of the outer membrane is maintained by lipoproteins and outer membrane proteins that connect it to the peptidoglycan. nih.govresearchgate.net When the genes encoding these proteins are interrupted or deleted, the number of linkages decreases, which induces the formation of OMVs. researchgate.net For instance, early studies observed that OMVs contained fewer lipoproteins relative to the outer membrane, supporting the model that areas with a lower density of these connections are prone to vesiculation. nih.gov

Table 2: Factors Influenced by this compound in OMV Biogenesis

Factor Influence of this compound
OMV Production Rate A lower density of Lpp-peptidoglycan linkages can lead to increased outer membrane budding and a higher rate of OMV formation. nih.govresearchgate.net
OMV Cargo As integral components of the outer membrane, lipoproteins are naturally incorporated into the cargo of OMVs. asm.org
Membrane Stability Lpp contributes to the overall stability of the outer membrane; alterations in its abundance can affect the propensity for vesiculation. nih.gov

Participation in Interbacterial Communication via OMVs

OMVs serve as a sophisticated mechanism for intercellular communication, delivering a concentrated package of bioactive molecules to other cells, both bacterial and eukaryotic. nih.govpreprints.org The lipoprotein content of these vesicles is a key part of this communication system. By packaging and releasing lipoproteins within OMVs, bacteria can engage in a variety of interactions with their environment and other bacteria.

For instance, OMVs can carry signaling molecules that are protected within the vesicle structure. nih.gov The lipoproteins on the surface of OMVs can also play a role in the docking and fusion of these vesicles with recipient cells, facilitating the delivery of their contents. Research on Agrobacterium tumefaciens has shown that a small, surface-exposed lipoprotein, Atu8019, is present in both the bacterial outer membrane and in OMVs. frontiersin.org This lipoprotein is involved in the attachment of OMVs to the surface of other Gram-negative bacteria, suggesting a role in targeted delivery. frontiersin.org This targeted interaction allows for the efficient transfer of the OMV's cargo, which can include enzymes, toxins, and signaling molecules, thereby influencing the behavior and physiology of the recipient bacteria. frontiersin.org

The delivery of these molecular packages can have various outcomes, such as nutrient acquisition, horizontal gene transfer, and modulating the behavior of competing bacteria. nih.gov Therefore, the inclusion of outer membrane lipoproteins in OMVs is not just a consequence of their biogenesis but is also functional, enabling these vesicles to act as potent mediators of interbacterial communication.

Role in Bacterial Adaptation and Host Interactions

Contribution to Bacterial Virulence and Pathogenesis

The contribution of outer membrane lipoproteins to bacterial virulence is extensive, encompassing a range of functions from initial attachment to the host to the establishment of chronic infections. In pathogenic bacteria, these lipoproteins are directly involved in virulence-associated functions, including colonization, invasion, and evasion of the host's defense mechanisms nih.gov.

The initial step in establishing an infection is the adhesion of bacteria to host tissues. Outer membrane lipoproteins play a significant role in this process by acting as adhesins, facilitating the attachment of bacteria to host cells nih.govnih.gov. For instance, certain lipoproteins can bind to components of the host's extracellular matrix, which is a critical step for colonization and subsequent invasion. The expression of these adhesive lipoproteins allows bacteria to establish a foothold in the host, from which they can proliferate and potentially invade deeper tissues. In some pathogenic bacteria, mutations in the enzymes responsible for lipoprotein synthesis lead to reduced levels of adhesion and internalization into host cells .

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and are notoriously resistant to antibiotics and host immune responses. Outer membrane lipoproteins are involved in the formation and development of these resilient structures nih.gov. For example, the lipoprotein NlpI has been associated with biofilm formation in Salmonella typhimurium vt.edu. The integrity of the outer membrane, which is maintained by lipoproteins like Lpp, is also crucial for the proper development of biofilms vt.edufrontiersin.org. Furthermore, outer membrane vesicles (OMVs), which are blebs of the outer membrane containing lipoproteins and other virulence factors, are important components of the biofilm matrix and contribute to its structure and function acs.org.

Interactive Table: Outer Membrane Lipoproteins and their Role in Biofilm Formation
LipoproteinBacterial SpeciesRole in Biofilm Formation
NlpISalmonella typhimuriumAssociated with biofilm formation.
LppEscherichia coliMaintains outer membrane integrity, which is crucial for biofilm development.
OmpFCronobacter sakazakiiPositively regulates biofilm formation. nih.gov
OmpQBordetella bronchisepticaRequired for the formation of mature biofilms. conicet.gov.ar

The ability of bacteria to persist within a host is a hallmark of chronic infections. Outer membrane lipoproteins contribute to this persistence by participating in various survival strategies. These can include nutrient acquisition, stress responses, and evasion of the host immune system, allowing the bacteria to establish a long-term presence in the host nih.gov.

Interaction with Host Immune Systems at the Molecular Level

Outer membrane lipoproteins are potent modulators of the host immune system. Due to their location on the bacterial surface, they are readily recognized by host immune cells, triggering both innate and adaptive immune responses nih.gov.

Bacterial lipoproteins are recognized as pathogen-associated molecular patterns (PAMPs) by the host's innate immune system. Specifically, the lipid moiety of these lipoproteins is a key ligand for Toll-like receptor 2 (TLR2), which is expressed on the surface of various immune cells uniprot.orgwikipedia.orgyoutube.com. The recognition of lipoproteins by TLR2, often in heterodimeric complexes with TLR1 or TLR6, initiates a signaling cascade that leads to the activation of immune cells and the production of pro-inflammatory cytokines uniprot.orgnih.govnih.gov. This innate immune response is a critical first line of defense against bacterial infections. The nature of the acylation of the lipoprotein (diacylated or triacylated) can determine whether TLR2 partners with TLR6 or TLR1, respectively, for recognition nih.govnih.gov.

Interactive Table: TLR Recognition of Bacterial Lipoproteins
Lipoprotein AcylationTLR HeterodimerExample LigandOutcome
DiacylatedTLR2/TLR6Mycoplasmal lipopeptidesActivation of innate immune cells, cytokine production. nih.govnih.gov
TriacylatedTLR2/TLR1Bacterial lipopeptidesActivation of innate immune cells, cytokine production. nih.govnih.gov

Despite their ability to trigger a potent immune response, bacteria have evolved mechanisms to evade immune recognition, and outer membrane lipoproteins can play a role in this deception. Some pathogenic bacteria can alter the structure or expression of their surface-exposed lipoproteins, a phenomenon known as antigenic variation, to avoid recognition by antibodies.

Furthermore, some bacteria utilize their outer membrane lipoproteins to evade the complement system, a crucial component of the innate immune response that can lead to the direct killing of bacteria. For example, a surface lipoprotein on Pasteurella multocida has been shown to bind to the host's complement factor I, a regulatory protein of the complement cascade. This interaction helps the bacteria to inactivate complement components on their surface, thereby preventing complement-mediated killing nih.gov. Similarly, other pathogens can recruit host complement regulatory proteins to their surface to dampen the complement attack nih.gov. The ability to evade the immune system can be a trade-off for some bacteria, as mutants lacking certain lipoprotein modifications may show impaired growth but an increased ability to evade immune recognition asm.org.

Immunomodulatory Effects on Host Cells (e.g., cytokine induction)

Bacterial outer membrane lipoproteins are pivotal in signaling the host's innate immune system. These lipid-anchored proteins are recognized by Toll-like receptors (TLRs) on host immune cells, which triggers a signaling cascade leading to the production of various cytokines. oup.comwikipedia.org This interaction is a key mechanism by which the host detects a bacterial presence and initiates an inflammatory response.

The lipid moiety of the lipoprotein is crucial for this recognition process. oup.com Specifically, TLR2, often in combination with TLR1 or TLR6, recognizes the acylated N-terminal cysteine of bacterial lipoproteins. This recognition leads to the activation of intracellular signaling pathways, such as the NF-κB pathway, culminating in the transcription and secretion of pro-inflammatory cytokines. wikipedia.org

Research has shown that lipoproteins from various bacterial species can induce the expression of a range of inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). wikipedia.orgnih.gov For instance, studies on mycoplasma membrane lipoproteins demonstrated their ability to induce these pro-inflammatory cytokines in human myelomonocytic cell lines through a mechanism distinct from that of lipopolysaccharide (LPS). nih.gov This cytokine induction by lipoproteins is a critical event in the pathogenesis of bacterial infections and the subsequent host immune response. wikipedia.orgnih.gov

Table 1: Cytokines Induced by Outer Membrane Lipoprotein I

Cytokine Primary Function in Immune Response Reference
Interleukin-1β (IL-1β) Potent pro-inflammatory cytokine, involved in fever induction and activation of lymphocytes. wikipedia.orgnih.gov
Interleukin-6 (IL-6) Multifunctional cytokine involved in inflammation, immune regulation, and the acute phase response. wikipedia.orgnih.gov

| Tumor Necrosis Factor-α (TNF-α) | Central regulator of inflammation, can induce fever, apoptosis, and systemic inflammation. | wikipedia.orgnih.gov |

Role in Bacterial Resistance and Susceptibility to Environmental Stressors

This compound, a key component of the Gram-negative bacterial cell envelope, plays a multifaceted role in protecting the bacterium from a hostile environment. It contributes to the structural integrity of the outer membrane, which acts as a formidable permeability barrier. nih.govuniprot.org

Barrier Function against Antimicrobial Agents and Detergents

The outer membrane of Gram-negative bacteria is an intrinsically robust barrier that prevents many toxic compounds, including antibiotics and detergents like bile salts, from entering the cell. nih.govbiorxiv.org This barrier function is largely due to the unique asymmetric lipid bilayer, with lipopolysaccharide (LPS) in the outer leaflet and phospholipids (B1166683) in the inner leaflet. nih.gov

This compound, being one of the most abundant proteins in the cell envelope, is crucial for maintaining this structural integrity. uniprot.orgfrontiersin.org It physically links the outer membrane to the underlying peptidoglycan layer, providing mechanical stability to the entire cell envelope. uniprot.org This connection helps to prevent the disruption of the outer membrane by detergents and large antimicrobial molecules. While the primary barrier is the LPS layer, the dense network of outer membrane proteins, including lipoproteins, contributes significantly to fortifying the membrane against penetration by harmful substances. nih.govnih.gov

Interaction with Antimicrobial Peptides (AMPs)

The interaction between this compound and antimicrobial peptides (AMPs), which are components of the host's innate immune system, is complex. Research indicates that this lipoprotein can act as a cell surface receptor for certain cationic α-helical AMPs. nih.gov

One study demonstrated that the outer membrane lipoprotein Lpp from Enterobacteriaceae specifically interacts with AMPs such as SMAP-29, CAP-18, and LL-37. This interaction was shown to promote bacterial susceptibility to these peptides, leading to blebbing of the outer membrane and increased permeability. nih.gov In this context, the lipoprotein facilitates the bactericidal activity of the AMPs.

Conversely, other research suggests that for a different range of cationic AMPs, the role of Lpp in bacterial susceptibility is minor. frontiersin.org A study using E. coli mutants found that the absence of Lpp resulted in only a minimal increase in susceptibility to Cap18 and colistin, and no change for other tested AMPs like cecropin (B1577577) B and Cap11. frontiersin.org This suggests that the impact of this compound on AMP activity is specific to the particular peptide .

Table 2: Interaction of this compound with Specific Antimicrobial Peptides

Antimicrobial Peptide (AMP) Observed Interaction/Effect Bacterial Species Studied Reference
SMAP-29, CAP-18, LL-37 Lpp acts as a receptor, promoting bacterial susceptibility. Enterobacteriaceae nih.gov
Cap18, Colistin Lpp plays a marginal role; its absence minimally increases susceptibility. Escherichia coli frontiersin.org

| Cecropin B, Cap11 | Lpp absence has no effect on susceptibility. | Escherichia coli | frontiersin.org |

Adaptation to Osmotic and Other Environmental Stresses

Bacteria must constantly adapt to changes in their environment, including fluctuations in osmolarity. The cell envelope is central to sensing and responding to such stresses. Outer membrane lipoproteins are integral to stress response systems that monitor and maintain the integrity of the envelope. asm.orgnih.gov

Stress response pathways, such as the Cpx and Rcs systems, are activated by various forms of envelope stress, including defects in lipoprotein trafficking and osmotic stress. asm.orgnih.gov For example, the Cpx two-component system has been identified as a key stress response that monitors the efficiency of lipoprotein trafficking to the outer membrane. asm.orgnih.gov When trafficking is impaired, for instance by chemical stressors, the Cpx system is activated to protect the cell. asm.org

Furthermore, the Rcs stress response, which monitors the integrity of the cell envelope, can be triggered by osmotic stress and defects in lipoprotein biogenesis. nih.gov The outer membrane lipoprotein RcsF acts as a sensor in this pathway. nih.govasm.org These findings indicate that outer membrane lipoproteins are not just structural components but are also active participants in the sensory networks that allow bacteria to adapt and survive under challenging environmental conditions, including osmotic shock. nih.gov

Comparative and Evolutionary Biology

Phylogenetic Distribution and Conservation of Outer Membrane Lipoprotein I Homologs

Homologs of this compound (OprI), represented by proteins such as Lpp in E. coli, are predominantly found in Gram-negative bacteria, particularly within the γ-proteobacteria class. This group includes a wide range of medically and environmentally significant bacteria. The distribution of these lipoproteins, however, is not uniform across all Gram-negative species, indicating a specific evolutionary path and essential roles within certain bacterial lineages.

Research has shown that the gene encoding the major outer membrane lipoprotein is highly conserved within the family Enterobacteriaceae. nih.gov DNA hybridization studies using mRNA from the E. coli Lpp as a probe revealed specific binding to DNA fragments from nine different bacteria within this family, including Shigella dysenteriae, Salmonella typhimurium, Klebsiella aerogenes, and Serratia marcescens. nih.gov This high degree of conservation underscores a shared evolutionary history and a fundamental structural or functional role for this lipoprotein among these closely related species. nih.gov

Conversely, the same probe did not hybridize with DNA from more distantly related Gram-negative bacteria, such as Pseudomonas aeruginosa, Acinetobacter sp., Caulobacter crescentus, or Myxococcus xanthus. nih.gov This lack of hybridization signifies considerable sequence divergence between the lipoprotein genes of Enterobacteriaceae and other Gram-negative families. OprI from P. aeruginosa and Lpp from E. coli, for instance, share only about 30.1% identity in their amino acid sequences. nih.gov Despite this low sequence identity, the presence of OprI/Lpp homologs has been confirmed in many γ-proteobacteria, including families like Enterobacteriaceae, Vibrionaceae, Shewanellaceae, and Pseudomonadaceae. oup.com The trafficking system for these lipoproteins, the Lol pathway, is considered a more recent evolutionary addition, primarily conserved among Gracilicutes and largely absent in Terrabacteria, which lack outer membrane lipoproteins altogether. asm.org

Table 1: Phylogenetic Distribution of OprI/Lpp Homologs

Bacterial Group Family Representative Species Presence of OprI/Lpp Homolog
γ-Proteobacteria Enterobacteriaceae Escherichia coli, Salmonella typhimurium Present (Highly Conserved)
γ-Proteobacteria Pseudomonadaceae Pseudomonas aeruginosa Present (Divergent Sequence)
γ-Proteobacteria Vibrionaceae Vibrio cholerae Present
γ-Proteobacteria Shewanellaceae Shewanella oneidensis Present
β-Proteobacteria Neisseriaceae Neisseria meningitidis Varies
α, δ, ε-Proteobacteria Various Various Generally Absent or Divergent
Other Gram-negative Various Caulobacter crescentus Absent

Evolutionary Divergence and Functional Specialization

The evolutionary divergence between OprI and Lpp provides a compelling case study in how functionally equivalent proteins can arise from significantly different primary sequences. While both proteins anchor the outer membrane to the underlying peptidoglycan layer, contributing to the structural integrity of the cell envelope, they have evolved distinct sequences and potentially specialized roles. nih.govuniprot.org

The divergence is evident at the genetic level, as demonstrated by the lack of cross-hybridization between the respective genes of E. coli and P. aeruginosa. nih.gov This suggests that these genes have evolved independently for a significant period after the divergence of their respective bacterial lineages. The mature OprI protein in P. aeruginosa is composed of 83 amino acids, whereas the E. coli Lpp is a smaller protein. nih.gov

Despite these differences, a key functional aspect—the covalent linkage to peptidoglycan—is conserved. nih.gov This structural role is crucial for maintaining the correct spacing between the inner and outer membranes and preventing the formation of outer membrane vesicles, a phenotype observed in mutants lacking these lipoproteins. uniprot.orgvt.edu However, the specialization of these proteins is highlighted by their immunological properties. OprI is a potent vaccine candidate because it antigenically cross-reacts with all serotype strains of P. aeruginosa, a feature that is specific to this particular lipoprotein. nih.gov

The broader evolutionary context for outer membrane lipoproteins involves the Lol transport pathway, which is responsible for their trafficking from the inner to the outer membrane. asm.org The components of this pathway, particularly the outer membrane receptor LolB, are not universally conserved across all Gram-negative bacteria, being found predominantly in β- and γ-proteobacteria. nih.gov This suggests that the machinery for localizing these lipoproteins co-evolved with the lipoproteins themselves, leading to specialized systems in different bacterial lineages. asm.orgnih.gov

Table 2: Comparison of OprI (P. aeruginosa) and Lpp (E. coli)

Feature This compound (OprI) Braun's Lipoprotein (Lpp)
Organism Pseudomonas aeruginosa Escherichia coli
Mature Protein Size 83 amino acids ~58 amino acids
Sequence Identity ~30.1% identity with Lpp nih.gov ~30.1% identity with OprI nih.gov
Primary Function Structural integrity, OM stabilization vt.edu Structural integrity, OM-PG linkage uniprot.org
Peptidoglycan Linkage Covalent attachment site conserved nih.gov Covalent attachment via C-terminal Lysine (B10760008) uniprot.orguniprot.org
Specialized Function Vaccine candidate, cross-serotype reactivity nih.gov Most abundant protein in the cell uniprot.org

Identification of Conserved Domains and Motifs

The most universal conserved feature is the lipobox motif located in the N-terminal signal peptide. asm.org This motif contains an invariant cysteine residue which is the site of post-translational lipid modification. nih.gov The consensus sequence for the lipobox is typically Leu-Ala/Ser-Gly-Cys . Following translocation across the inner membrane, this cysteine is first modified with a diacylglycerol moiety by the enzyme Lgt. nih.gov Subsequently, the signal peptide is cleaved by signal peptidase II (LspA), leaving the lipid-modified cysteine as the N-terminal residue of the mature lipoprotein. nih.gov In many Gram-negative bacteria, a third acyl chain is added to this N-terminal cysteine by the enzyme Lnt. nih.gov This lipid anchor is essential for embedding the protein into the inner leaflet of the outer membrane. uniprot.org

The amino acid sequence immediately following the N-terminal cysteine often serves as a sorting signal , determining whether the lipoprotein is retained in the inner membrane or transported to the outer membrane by the Lol system. nih.gov While the specific "rules" for this sorting can vary between species, the presence of specific residues at positions +2, +3, and +4 is a conserved principle. nih.gov

Table 3: Conserved Domains and Motifs in this compound and Homologs

Domain/Motif Location Consensus Sequence/Key Residues Function
Lipobox Motif N-terminal Signal Peptide Leu-Ala/Ser-Gly-Cys Site of lipid modification nih.govasm.org
N-terminal Sorting Signal Residues +2 to +4 of mature protein Varies by species Determines localization to the outer membrane nih.gov
Peptidoglycan Attachment Site C-terminus Y-R-K (in some Lpp homologs) oup.com Covalent linkage to the cell wall nih.govoup.com

Research Methodologies and Experimental Approaches

Genetic Manipulation Techniques

Genetic manipulation techniques are fundamental to understanding the function of outer membrane lipoprotein I (OmlI), often referred to as Lpp in Escherichia coli. These methods allow researchers to dissect its roles in cell envelope integrity, pathogenesis, and antibiotic resistance by observing the effects of its absence, overabundance, or specific structural changes.

Gene deletion and overexpression are powerful tools to probe the physiological importance of OmlI. Deletion of the lpp gene, which encodes OmlI, has been shown to have varied consequences depending on the genetic background and environmental conditions. While E. coli cells lacking lpp are viable in laboratory settings, they exhibit several distinct phenotypes, including increased sensitivity to certain hydrophobic antibiotics and detergents oup.com. This suggests a crucial role for Lpp in maintaining the barrier function of the outer membrane.

Interestingly, the deletion of lpp can be beneficial under specific circumstances. For instance, it can rescue the growth of bacterial strains where downstream components of the lipoprotein trafficking pathway, such as LspA or LolCDE, are depleted asm.org. However, the opposite effect is observed when the lipoprotein diacylglyceryl transferase (Lgt) is depleted, where the absence of lpp leads to a greater loss of colony-forming units (CFU), indicating increased sensitivity asm.org. This highlights the complex interplay of lipoprotein biogenesis and transport pathways.

Conversely, the overexpression of OmlI, particularly mutant forms, can be detrimental to the cell. Overexpression of a mutant form of Lpp, Lpp(C21G), which cannot be processed correctly, leads to a significant reduction in cell viability nih.gov. In lpp-null E. coli cells, the induction of Lpp(C21G) expression with as little as 50 μM IPTG resulted in a 27.4-fold decrease in cell viability nih.gov. This toxicity is attributed to the accumulation of the unprocessed lipoprotein intermediate in the inner membrane, which causes membrane stress nih.gov.

Site-directed mutagenesis allows for the introduction of specific amino acid changes in OmlI, enabling detailed structure-function analyses. This technique has been instrumental in identifying critical residues and domains for the protein's localization, stability, and interaction with other cellular components.

One notable example is the creation of the Lpp(C21G) mutant, where the cysteine at position 21 is replaced by glycine. This single amino acid substitution prevents the lipid modification of the prolipoprotein, leading to the accumulation of an unprocessed intermediate in the inner membrane and subsequent growth arrest nih.gov.

Further studies have employed site-directed mutagenesis to alter the length of Lpp and to remove its site of covalent attachment to the peptidoglycan. A series of mutants were created with insertions of 7, 14, or 21 amino acid residues (Lpp+7, Lpp+14, and Lpp+21) and a mutant where the C-terminal lysine (B10760008) responsible for peptidoglycan linkage was removed (LppPG-) researchgate.netnih.gov. Functional analysis of these mutants using atomic force microscopy revealed that Lpp plays a significant role in the mechanical properties of the cell envelope. The covalent link to peptidoglycan and the length of the protein were both found to contribute to the stiffness of the cell researchgate.netnih.gov. For instance, the wild-type strain exhibited a Young's modulus of 2.8 ± 1.5 MPa, whereas the LppPG- mutant showed a reduced stiffness with a Young's modulus of 1.2 ± 0.6 MPa nih.gov. Moreover, these mutations increased the susceptibility of E. coli to the antibiotic vancomycin (B549263), which is normally excluded by the outer membrane of Gram-negative bacteria researchgate.netnih.gov. The Lpp+21 mutant was particularly sensitive to vancomycin treatment nih.gov.

Biochemical and Biophysical Characterization

Biochemical and biophysical methods are essential for characterizing the properties of purified OmlI and its interactions with other molecules. These approaches provide insights into the protein's structure, stability, and the molecular mechanisms underlying its functions.

The purification of OmlI is a prerequisite for its detailed biochemical and biophysical characterization. The process typically involves the overexpression of the protein, followed by cell lysis and solubilization of the membrane fraction using detergents. Chromatographic techniques are then employed to isolate the protein to a high degree of purity. For instance, a water-soluble mutant of the outer membrane lipoprotein NlpE from E. coli was overexpressed and purified, yielding approximately 30 mg of pure protein from a 12-liter culture nih.gov. In another study, a two-step purification protocol involving anion exchange and size exclusion chromatography yielded 92.5 mg of the outer membrane protein Wza nih.gov.

Once purified, OmlI can be reconstituted into artificial lipid bilayers, such as liposomes or proteoliposomes, to study its function in a membrane-mimicking environment. The efficiency of reconstitution can vary depending on factors like the lipid composition of the vesicles and the reconstitution method used. For example, the reconstitution efficiency of the integrin αIIbβ3 into liposomes with varying lipid compositions ranged from approximately 0.8% to 27% mdpi.com.

Understanding the interactions of OmlI with other proteins is crucial for elucidating its role in cellular processes. Various in vitro techniques are employed to study these interactions, including co-immunoprecipitation, pull-down assays, and surface plasmon resonance (SPR).

Studies have shown that OmlI (Lpp) from Enterobacteriaceae can act as a cell surface receptor for cationic antimicrobial peptides (AMPs) such as SMAP-29, CAP-18, and LL-37 nih.govnih.gov. The interaction between Lpp and these AMPs is specific and can be blocked by an anti-Lpp antibody nih.govnih.gov. This interaction is significant as it promotes the bactericidal activity of these peptides nih.govnih.gov.

The trafficking of lipoproteins to the outer membrane involves a series of protein-protein interactions. The carrier protein LolA transports lipoproteins across the periplasm and delivers them to the outer membrane receptor LolB. The transfer of Lpp from a complex with LolA to LolB has been demonstrated in vitro embopress.orgnih.gov. This transfer can be monitored in real-time using surface plasmon resonance (SPR), which allows for the determination of the kinetic parameters of the interaction researchgate.net. In vitro binding assays have shown that Lpp can be transferred from LolA to a water-soluble derivative of LolB, forming an Lpp-LolB complex embopress.org.

The role of OmlI in maintaining the integrity of the outer membrane can be assessed through various permeability and integrity assays. These assays typically measure the influx of molecules that are normally excluded by an intact outer membrane.

Studies on E. coli mutants have provided quantitative data on the contribution of different proteins to the outer membrane barrier. Deletion of the tol-pal complex, which is involved in maintaining outer membrane stability, resulted in a 3- to 5-fold increase in outer membrane permeability nih.gov. In contrast, the deletion of the lpp gene did not lead to a significant increase in permeability in this particular assay, suggesting that the Tol-Pal complex plays a more direct role in the permeability barrier function under the tested conditions nih.gov. However, other studies have shown that cells lacking Lpp exhibit increased sensitivity to certain compounds and leak periplasmic contents, indicating a compromised outer membrane oup.comfrontiersin.org.

Mutations in Lpp that affect its structure and function have also been shown to impact membrane integrity. As mentioned earlier, Lpp mutants with elongated structures or those lacking the peptidoglycan anchor show increased susceptibility to vancomycin researchgate.netnih.gov. This increased susceptibility is a direct consequence of a more permeable outer membrane that allows the antibiotic to reach its target in the periplasm. The interaction of Lpp with antimicrobial peptides can also lead to a marked increase in membrane permeability, contributing to the bactericidal action of these peptides nih.gov.

Lipoprotein Topology Determination and Surface Exposure Studies

The topological arrangement of outer membrane lipoproteins (OMLPs), specifically whether their protein domains face the periplasm or the extracellular environment, is critical to their function. A variety of experimental methods are employed to determine the topology and surface exposure of these proteins. These techniques can be broadly categorized into methods based on protein labeling, antibody binding, and accessibility to proteolysis nih.gov.

One common approach is the use of whole-cell proteolysis assays. In this method, intact bacterial cells are treated with proteases. If a lipoprotein is surface-exposed, it will be susceptible to digestion by the externally added proteases, which can be detected by techniques such as western blotting. This method was instrumental in identifying numerous surface-exposed lipoproteins nih.gov. For instance, studies on Bacteroides thetaiotaomicron demonstrated that the α-amylase SusG is sensitive to proteases only in whole cells, confirming its surface exposure asm.org.

Another key finding in the study of OMLP topology is the identification of specific sorting signals within the protein sequence. A "lipoprotein export sequence" (LES) has been identified in some surface-exposed lipoproteins. This motif, often a negatively charged amino acid sequence adjacent to the N-terminal cysteine, is crucial for the translocation of the lipoprotein to the cell surface. Mutations within the LES motif have been shown to cause defects in both surface exposure and the subsequent recruitment of the protein into outer membrane vesicles (OMVs) asm.orgnih.gov.

The topology of some lipoproteins can be unusually complex. For example, the Escherichia coli lipoprotein RcsF exhibits a transmembrane topology where its lipidated N-terminus is exposed on the cell surface, while its C-terminal domain resides in the periplasm. This is achieved by threading a short, unstructured transmembrane domain through the lumen of β-barrel outer membrane proteins princeton.edupnas.org. This novel arrangement was elucidated through a combination of genetic and biochemical approaches, including the use of accessibility assays.

The table below summarizes key findings from studies on the topology and surface exposure of this compound.

Lipoprotein/SystemOrganismKey FindingMethodology
General OMLPsGram-negative bacteriaSurface exposure is a widespread phenomenon, not a rarity.Variety of methods including whole-cell proteolysis. nih.gov
SusGBacteroides thetaiotaomicronPossesses a Lipoprotein Export Sequence (LES) required for surface exposure.Whole-cell proteolysis assays, mutational analysis of the LES. asm.orgnih.gov
RcsFEscherichia coliTransmembrane topology with N-terminus on the surface and C-terminus in the periplasm.Genetic and biochemical accessibility assays. princeton.edupnas.org
TraTEscherichia coliIdentified as a surface-exposed lipoprotein involved in conjugation.Early studies on immunogenic and conjugation-related proteins. nih.gov

Imaging and Structural Biology Techniques

Electron Microscopy and Cryo-EM

Electron microscopy (EM) has been a valuable tool for visualizing the ultrastructure of outer membrane lipoproteins, particularly when they form ordered assemblies. Early studies on a purified lipoprotein from the outer membrane of Escherichia coli demonstrated that it could form needle-shaped paracrystals. Negative staining of these paracrystals followed by EM revealed a highly ordered ultrastructure, providing insights into the molecular arrangement of the lipoprotein within these crystals nih.govnih.gov. Transmission electron microscopy is also utilized to visualize outer membrane vesicles (OMVs), which are enriched in certain lipoproteins, providing information about their morphology and release from the bacterial surface researchgate.net.

Cryogenic electron microscopy (cryo-EM) has become an increasingly powerful technique for determining the high-resolution structures of membrane proteins in a near-native state rug.nl. For lipoproteins, cryo-EM can be used to visualize individual particles fused to artificial membranes, such as large unilamellar vesicles (LUVs), mimicking their natural environment researchgate.net. This approach allows for the structural characterization of lipoproteins as they are integrated into a lipid bilayer. Single-particle cryo-EM has also been instrumental in visualizing the dynamic process of β-barrel outer membrane protein assembly by the BAM complex, a process that is relevant to the biogenesis of some complex lipoproteins nih.gov. Although challenging, cryo-EM holds significant promise for elucidating the structure of this compound in its native membrane context.

X-ray Crystallography and NMR Spectroscopy (for related proteins or domains)

The table below provides details on the crystallographic analysis of select outer membrane lipoproteins.

LipoproteinOrganismCrystal Form/Space GroupResolutionKey Structural Feature
NlpE (mutant)Escherichia coliTetragonal (P4₃2₁2), Monoclinic (C2)2.8 Å, 3.0 ÅElucidation of the protein's fold involved in stress response. iucr.orgosti.govnih.gov
WzaEscherichia coliOrthorhombic (P2₁2₁2₁)3.0 ÅStructure of an integral membrane lipoprotein forming a secretion channel. iucr.orgnih.gov
Lpp-56Escherichia coliNot specified1.9 ÅParallel three-stranded coiled-coil structure. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying the structure and dynamics of proteins in solution or in more native-like environments such as lipid micelles or bilayers pnas.orgwikipedia.org. Solution NMR has been used to determine the structure of outer membrane proteins reconstituted in detergent micelles pnas.org. Solid-state NMR, in particular, is well-suited for studying membrane proteins in oriented lipid bilayers, providing information on the protein's fold, tilt, and rotation within the membrane nih.gov. While obtaining high-resolution structures of full-length, lipidated outer membrane lipoproteins by NMR remains challenging, it is a valuable tool for characterizing the structure and dynamics of specific domains and their interactions with the membrane environment.

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the behavior of outer membrane lipoproteins at an atomic level, complementing experimental data. These simulations can model the interactions between the lipoprotein's lipid anchor and the inner or outer membranes, providing insights into membrane association and protein dynamics that are difficult to capture experimentally nih.govnih.gov. For instance, MD simulations have been used to explore the interactions of bacterial lipoproteins with lipids in both the inner and outer membranes and to calculate the free energies associated with their transfer between membranes nih.gov.

Computational modeling can also be used to predict the three-dimensional structure of outer membrane lipoproteins through comparative or homology modeling, using the known structures of related proteins as templates researchgate.net. These models, while not as precise as experimentally determined structures, can provide valuable hypotheses about the protein's fold and function. The combination of computational modeling with MD simulations allows for the study of the dynamic behavior of these predicted structures within a simulated membrane environment, offering insights into their stability and interactions with surrounding lipid molecules tuni.fi.

The following table outlines the applications of MD simulations in studying outer membrane lipoproteins.

Simulation TypeSystem StudiedKey Insights Gained
Coarse-Grained MDE. coli lipoproteins in model membranesIdentification of key amino acid residues (e.g., phenylalanine, arginine, lysine) that interact with the lipid membrane. nih.gov
All-Atom MDOuter membrane models with embedded proteinsUnderstanding the influence of membrane components like lipopolysaccharide (LPS) on protein dynamics and stability. nih.gov
Free Energy CalculationsLipoprotein transfer between model membranesEstimation of the energetic barriers for lipoprotein transport across the periplasm. nih.gov

Omics Approaches

Transcriptomics for Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a powerful method for monitoring the global gene expression patterns of an organism under various conditions nih.gov. By quantifying the abundance of messenger RNA (mRNA) molecules, researchers can infer the activity level of genes, including those encoding outer membrane lipoproteins. This approach is crucial for understanding how the expression of the gene for this compound is regulated in response to different environmental stimuli, growth phases, or during infection.

Gene expression profiling can be performed using techniques such as DNA microarrays or, more commonly now, RNA sequencing (RNA-seq). These methods allow for the simultaneous measurement of the expression levels of thousands of genes. For example, transcriptomic analyses have been used to compare the gene expression profiles of bacteria under different stress conditions, revealing the upregulation or downregulation of genes encoding outer membrane proteins researchgate.netresearchgate.net. Such studies can identify regulatory networks that control the synthesis of this compound and other cell envelope components. The data obtained from transcriptomic experiments can reveal co-expressed genes, providing clues about potential functional linkages and regulatory pathways.

The table below summarizes the application of transcriptomics in the study of outer membrane protein gene expression.

Experimental ConditionOrganism/System StudiedKey Finding Related to OMP Gene Expression
Sulfur oxidation and reductionSulfurovum indicumIdentification of outer membrane protein genes with the highest expression levels under specific metabolic conditions. researchgate.net
Varying cell surface hydrophobicitySphingomonadsAnalysis of the transcriptional levels of all predicted outer membrane protein genes to correlate expression with cell surface properties. researchgate.net
Biotic and abiotic stressEaster Lily (Lilium formolongi)Quantitative PCR-based expression profiling of stress-related genes, demonstrating differential expression in various organs and under stress conditions. mdpi.com
Obesity and diabetesHuman omental adipose tissueGlobal transcript profiling to identify differentially expressed genes and functional pathways in disease states. nih.gov

Proteomics for Protein Abundance and Modification Analysis

Proteomics, particularly mass spectrometry-based strategies, provides powerful tools for the detailed analysis of this compound, enabling researchers to determine its abundance and characterize its post-translational modifications.

Post-Translational Modification Analysis: Outer membrane lipoproteins undergo a series of essential post-translational modifications before they become mature, functional proteins anchored in the outer membrane. oup.com The biosynthesis of the major outer membrane lipoprotein in Escherichia coli, for instance, begins with a precursor form that includes a signal peptide of 20 extra amino acid residues at the N-terminus. nih.gov This precursor is translocated across the cytoplasmic membrane, where it undergoes sequential modifications. oup.com

Key modifications include:

Diacylglyceryl Modification: The enzyme Lgt (phosphatidylglycerol:prolipoprotein diacylglyceryl transferase) attaches a diacylglyceryl group from phosphatidylglycerol to the sulfhydryl group of a conserved cysteine residue within a specific "lipobox" sequence. oup.comasm.org

Signal Peptide Cleavage: Following lipid modification, the signal peptidase II (LspA) cleaves the signal peptide, establishing the newly lipidated cysteine as the N-terminal residue of the mature protein. asm.org

N-Acylation: In most Gram-negative bacteria, a third acyl chain is added to the N-terminal amine group of the cysteine by the enzyme Lnt (apolipoprotein N-acyltransferase), resulting in a mature triacylated lipoprotein. asm.org

These modifications are crucial for the proper anchoring and function of the lipoprotein and can be meticulously studied using mass spectrometry to identify the lipidated peptides and confirm the cleavage site.

Protein Abundance Analysis: Quantitative proteomics techniques are employed to measure the relative or absolute abundance of this compound under various cellular conditions or in different bacterial strains. One effective strategy involves the use of membrane-impermeable chemical probes to specifically label and enrich surface-exposed proteins. nih.gov This is often coupled with stable isotope labeling, such as 16O/18O labeling, where proteins from two different cell populations (e.g., wild-type vs. mutant) are differentially labeled. nih.gov After enrichment and enzymatic digestion, the labeled peptides are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The relative abundance of the protein is determined by comparing the signal intensities of the co-eluting isotopic peptide pairs. nih.gov

Table 1: Example of Quantitative Proteomic Data for this compound

Locus TagProtein NameCondition A (¹⁶O Label)Condition B (¹⁸O Label)Normalized Abundance Ratio (B/A)Function
PA3308Lipoprotein I (OprI)Wild-TypeGene X Mutant0.45Structural Integrity
ECK120002438Murein Lipoprotein (Lpp)Normal GrowthAntibiotic Stress2.15Cell Wall Attachment

Immunological Research Techniques (for antigenicity/immunogenicity studies)

The antigenicity (ability to be recognized by antibodies) and immunogenicity (ability to elicit an immune response) of this compound are central to its role in host-pathogen interactions and its potential as a vaccine candidate. A variety of immunological techniques are used for these investigations.

Outer membrane proteins are known to be strong immunogens, capable of inducing robust T-cell-dependent IgG responses and acting as adjuvants that modulate the immune response to other antigens like lipopolysaccharide (LPS). taylorfrancis.comnih.gov Lipoprotein I from Pseudomonas aeruginosa (OprI), for example, is considered a vaccine candidate because it is antigenically cross-reactive among all serotype strains. nih.gov

Common immunological research techniques include:

Monoclonal and Polyclonal Antibody Production: Specific antibodies are generated by immunizing animals with purified lipoprotein I. These antibodies are essential reagents for various assays. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): This high-throughput method is used to detect the presence of either the lipoprotein antigen or specific antibodies against it in biological samples, such as patient sera. nih.gov It is a primary tool for quantifying the humoral immune response following vaccination or infection.

Immunoblotting (Western Blotting): This technique is used to identify this compound in complex protein mixtures, such as whole-cell lysates or purified outer membrane vesicle preparations. It confirms the protein's presence, apparent molecular weight, and reactivity with specific antibodies. nih.gov

Flow Cytometry and Immunofluorescence Microscopy: To determine if the lipoprotein is exposed on the bacterial surface, intact bacteria are incubated with specific primary antibodies followed by fluorescently labeled secondary antibodies. The fluorescence can then be quantified by flow cytometry or visualized by microscopy, confirming the surface accessibility of the antigen. nih.gov

Functional Assays: The biological function of surface-exposed lipoproteins can be investigated using antibody-blocking experiments. For instance, antibodies against the Lpp protein have been shown to block the bactericidal activity of certain antimicrobial peptides, demonstrating the lipoprotein's role as a receptor. nih.gov

TechniqueApplicationFindingReference
Antibody ScreeningIsolate the gene for Lipoprotein I (OprI) from a phage library.Confirmed OprI as a major, cross-reactive antigen. nih.gov
ImmunoblottingIdentify proteins released by E. coli into serum.Murein Lipoprotein (MLP) was identified as a key released protein. nih.gov
Antibody BlockingInvestigate the role of Lpp in susceptibility to antimicrobial peptides.Anti-Lpp antibodies blocked bactericidal activity, identifying Lpp as a receptor. nih.gov
Flow CytometryAnalyze the localization of bacterial antigens.Confirms surface exposure of outer membrane proteins during different growth phases. nih.gov

Emerging Research Directions and Biotechnological Potential

Investigational Approaches for Vaccine Candidate Identification based on Outer Membrane Lipoprotein I Antigenicity

Outer membrane lipoproteins are increasingly recognized as promising vaccine candidates due to their surface exposure and essential roles in bacterial physiology. The core strategy involves identifying lipoproteins or their specific domains that are antigenic and capable of eliciting a protective immune response.

One primary approach is reverse vaccinology , which uses genomic data to identify potential antigens, including outer membrane lipoproteins. This method allows for the screening of an entire pathogen's genome to select promising protein candidates for vaccine development taylorfrancis.com. Another key strategy is the use of bacterial Outer Membrane Vesicles (OMVs) as a vaccine platform pnas.org. OMVs are naturally shed from the surface of Gram-negative bacteria and are decorated with a variety of outer membrane components, including lipoproteins and lipopolysaccharides nih.govfrontiersin.org. By engineering bacteria to overexpress a specific antigenic lipoprotein, researchers can produce OMVs enriched with this target, creating a potent vaccine formulation that presents the antigen in its native context.

Research has demonstrated that decorating OMVs with foreign antigens can be achieved by exploiting the lipoprotein transport pathway pnas.org. When heterologous antigens are fused to a lipoprotein leader sequence, they are efficiently sorted and accumulate in the OMV compartment pnas.org. This strategy not only ensures high concentrations of the antigen in the vaccine preparation but can also modulate the host immune response. For instance, studies using this approach with Staphylococcus aureus antigens expressed in Escherichia coli showed that the engineered OMVs elicited high, antigen-specific antibody titers and provided complete protection against challenge in mouse models pnas.org. Recombinant bacterial lipoproteins (RLPs) are being developed as a platform technology where antigens are converted into highly immunogenic RLPs by using a fusion sequence containing a "lipobox" nih.gov. The lipid portion of the RLP is recognized by the immune system's Toll-like receptor 2, inducing both innate and adaptive immune responses nih.gov.

Mechanistic Studies of Outer Membrane Lipoprotein Biogenesis as Antimicrobial Targets

The biogenesis of outer membrane lipoproteins is an essential process for Gram-negative bacteria, making it an attractive target for novel antimicrobial agents asm.orgnih.govnih.govasm.orgbiorxiv.org. The pathway is responsible for transporting lipoproteins from their site of synthesis in the inner membrane to their final destination in the outer membrane. Disrupting this pathway compromises the integrity of the outer membrane, which acts as a crucial barrier against antibiotics and host immune factors asm.orgnih.govnih.gov.

The primary machinery for this transport is the Localization of lipoprotein (Lol) pathway nih.govasm.org. This system is composed of several essential proteins:

LolCDE: An ATP-binding cassette (ABC) transporter in the inner membrane that extracts lipoproteins.

LolA: A periplasmic chaperone that shuttles lipoproteins across the periplasm asm.org.

LolB: An outer membrane lipoprotein that receives lipoproteins from LolA and anchors them into the inner leaflet of the outer membrane nih.govasm.org.

Because every essential pathway for building the outer membrane relies on one or more lipoproteins transported by the Lol system, inhibiting this pathway causes widespread disruption of outer membrane assembly asm.orgnih.govnih.govresearchgate.net. This central role makes lipoprotein biogenesis a uniquely appealing therapeutic target asm.orgnih.govnih.gov. Researchers are actively searching for small-molecule inhibitors that can block the function of the Lol proteins asm.org. For example, the natural product globomycin (B1604857) is a known inhibitor of signal peptidase II (LspA), an enzyme crucial for lipoprotein maturation before it enters the Lol pathway asm.orgnih.gov. While globomycin itself has poor penetration across the outer membrane of many pathogens, it serves as a proof-of-concept, and recent efforts have focused on developing analogs with improved properties nih.gov. Identifying specific inhibitors for the LolCDE transporter or the chaperones LolA and LolB is a key goal in developing new classes of antibiotics effective against multi-drug-resistant Gram-negative bacteria researchgate.net.

Role of this compound in Synthetic Biology and Biotechnology Applications (e.g., recombinant protein secretion, OMV engineering)

The natural trafficking signals within outer membrane lipoproteins are being repurposed as powerful tools in synthetic biology and biotechnology. The ability to direct proteins to specific cellular locations is fundamental to many applications, from vaccine development to biocatalysis.

A major application is Outer Membrane Vesicle (OMV) engineering . By fusing a protein of interest to the N-terminal signal sequence of an outer membrane lipoprotein, that protein can be directed through the Lol pathway and incorporated into OMVs pnas.org. This has proven to be a highly efficient method for decorating the surface or loading the lumen of OMVs with heterologous proteins, such as antigens for vaccines or enzymes for biocatalysis pnas.orgfrontiersin.orgoaepublish.com. This approach can achieve high concentrations of the foreign protein within the vesicles, ranging from 5% to 20% of the total OMV proteins pnas.org.

Another application is the surface display of recombinant proteins. Attaching a target protein to an outer membrane lipoprotein can anchor it to the bacterial cell surface. This is useful for creating whole-cell biocatalysts, where an enzyme is displayed on the exterior of the bacterium, or for developing diagnostic tools where antibodies or antigens are presented on the cell surface. Deletion of genes encoding certain lipoproteins, such as oprI in Pseudomonas putida, has also been explored as a strategy to induce hypervesiculation, increasing the yield of MVs for industrial bioprocesses acs.org.

Table 1: Biotechnological Applications of this compound Engineering

Application AreaEngineering StrategyExample Lipoprotein SystemEngineered OutcomePotential Use
Vaccine DevelopmentFusion of heterologous antigens to a lipoprotein leader sequence.S. aureus antigens fused to lipoprotein signal in E. coli. pnas.orgHigh-density display of antigens on engineered OMVs.Protective vaccines against pathogens like S. aureus. pnas.org
Enzyme DisplayFusion of industrial enzymes to outer membrane lipoproteins.Organophosphate hydrolase expressed in E. coli OMVs.Enzyme-loaded OMVs with enhanced stability.Bioremediation, industrial biocatalysis.
Increased MV ProductionDeletion of specific lipoprotein genes.Deletion of oprI in Pseudomonas putida. acs.orgHypervesiculation, leading to increased yield of membrane vesicles.Enhanced production platform for OMV-based products.
Drug DeliveryLoading therapeutic proteins into OMVs via lipoprotein targeting.General lipoprotein fusion strategy.Targeted delivery of therapeutics within protective vesicles.Cancer therapy, targeted antimicrobial delivery.

Advanced Computational and Modeling Approaches for Understanding this compound Dynamics

Understanding the dynamic nature of this compound is crucial for designing inhibitors and for engineering it effectively. Due to their small size and dynamic behavior, lipoproteins can be challenging to study with experimental techniques alone tuni.fi. Advanced computational methods, particularly molecular dynamics (MD) simulations , have become indispensable tools for investigating these proteins at a molecular level tuni.firesearchgate.net.

MD simulations allow researchers to model the behavior of a lipoprotein within a realistic outer membrane environment aip.orgresearchgate.netsemanticscholar.orgcache.org. These simulations can be performed at different resolutions:

All-atom (AA) simulations provide a highly detailed view of the interactions between the lipoprotein, its lipid anchor, and the surrounding lipopolysaccharide and phospholipid molecules chemrxiv.org. This level of detail is critical for understanding specific binding events, such as how a drug might interact with its target.

Coarse-grained (CG) simulations represent groups of atoms as single particles, which allows for the simulation of larger systems over longer timescales researchgate.netaip.orgresearchgate.net. CG models are particularly useful for studying large-scale phenomena like the insertion of a lipoprotein into the membrane or the formation of protein complexes researchgate.net.

These computational models have provided key insights into several areas. They have been used to characterize the specific interactions between lipoproteins and the membrane, revealing how the lipid anchor integrates into the bilayer and how the protein portion is oriented nih.gov. Simulations have also been used to study the entire lipoprotein transport process, including the transfer of a lipoprotein from the LolA chaperone to the LolB receptor in the outer membrane nih.gov. By predicting the structure and dynamics of these proteins, computational models can guide the rational design of new antimicrobial drugs that target the lipoprotein biogenesis pathway and help refine synthetic biology strategies researchgate.netnih.gov.

Future Perspectives in this compound Research

In biotechnology, the refinement of OMV engineering techniques will continue to expand their application. This includes creating "proteome-minimized" OMVs to reduce background immunogenicity and better highlight the desired antigen, as well as developing multi-functional OMVs that can deliver combination therapies, such as a vaccine antigen and an immune-boosting adjuvant simultaneously oaepublish.com.

Finally, the integration of advanced computational modeling with experimental biology will accelerate discovery. As simulation methods become more powerful, they will provide increasingly accurate predictions of lipoprotein behavior, guiding the design of new drugs and engineered proteins with greater precision chemrxiv.orgrug.nl. The continued study of the diverse roles and mechanisms of outer membrane lipoproteins will undoubtedly unlock new solutions for medicine and biotechnology.

Conclusion

Summary of Key Research Insights on Outer Membrane Lipoprotein I

This compound (OprI) is a major structural protein of the outer membrane of Gram-negative bacteria, with Pseudomonas aeruginosa being a primary model for its study. nih.gov Research has established that OprI, and its homologs like Braun's lipoprotein (Lpp) in Escherichia coli, play a crucial role in maintaining the integrity and stability of the cell envelope. vt.eduoup.comuniprot.org One of its key structural functions is to anchor the outer membrane to the underlying peptidoglycan layer. uniprot.orgwikipedia.org

Molecular cloning and sequencing of the oprI gene have revealed that it encodes a precursor protein of 83 amino acids, which includes a 19-residue signal peptide that is cleaved to form the mature protein. nih.govnih.gov The mature OprI has a molecular weight of approximately 6,950 Daltons, excluding its lipid components. nih.gov Although there can be considerable sequence variation in the oprI gene among different pseudomonads, the protein is antigenically conserved across all serotype strains of P. aeruginosa, making it a significant candidate for vaccine development. nih.govnih.gov

A significant area of research has focused on the immunological properties of OprI. It is recognized by the host's innate immune system and can trigger inflammatory responses. nih.gov Furthermore, OprI has been identified as a specific target for cationic antimicrobial peptides (AMPs), such as SMAP-29 and hRNase 7. nih.gov The interaction between AMPs and OprI can lead to increased permeability of the bacterial membrane and subsequent cell death, highlighting a novel antimicrobial mechanism that is not dependent on lipopolysaccharide (LPS). nih.govnih.gov This interaction underscores its potential as a therapeutic target for developing new strategies against antibiotic-resistant bacteria. nih.gov

Diagnostic applications have also been explored, utilizing the specificity of the oprI gene and monoclonal antibodies against the OprI protein. nih.gov PCR amplification of the oprI gene has been shown to be a reliable method for identifying P. aeruginosa from various clinical sources, and monoclonal antibodies against OprI have been used in Western blots for specific detection. nih.gov

Key Research Findings on this compound (OprI)
Research AreaKey InsightPrimary Organism StudiedReference
Structure & Genetics Encoded by the monocistronic oprI gene; precursor is 83 amino acids, mature protein is 64 amino acids with a lipid anchor.Pseudomonas aeruginosa nih.govnih.gov
Function Maintains structural integrity of the outer membrane by linking it to the peptidoglycan layer.Gram-negative bacteria (e.g., P. aeruginosa, E. coli) vt.eduuniprot.orgwikipedia.org
Immunology Antigenically cross-reacts with all P. aeruginosa serotypes, making it a viable vaccine candidate.Pseudomonas aeruginosa nih.gov
Therapeutic Target Serves as a receptor for cationic antimicrobial peptides (AMPs), mediating their bactericidal activity.Pseudomonas aeruginosa, Enterobacteriaceae nih.govnih.gov
Diagnostics The oprI gene and specific monoclonal antibodies can be used for the specific detection of P. aeruginosa.Pseudomonas species nih.gov

Outstanding Questions and Future Research Trajectories

Despite the significant progress in understanding this compound, several key questions remain unanswered, paving the way for future research. A primary trajectory involves elucidating the full extent of its role in bacterial pathogenesis beyond its structural function. While its involvement in virulence has been suggested, the precise molecular mechanisms through which OprI contributes to the disease process are not fully understood. nih.gov Future studies should aim to dissect its interactions with host cell components and its contribution to processes like biofilm formation and evasion of the host immune response. nih.gov

Another critical area for future investigation is the therapeutic potential of targeting OprI. Research has shown it to be a receptor for certain AMPs, but the spectrum of molecules that can target OprI is likely broader. nih.gov High-throughput screening for small molecules or novel peptides that specifically bind to OprI could lead to the development of new classes of antibiotics. nih.gov Furthermore, given its surface exposure and conservation, its potential as a vaccine component warrants more extensive preclinical and clinical evaluation to establish its efficacy and safety in preventing P. aeruginosa infections. nih.govnih.gov

The regulation of oprI gene expression is another area that requires deeper investigation. Understanding the environmental cues and regulatory networks that control the production of OprI could provide insights into how bacteria adapt to the host environment and potentially reveal new ways to disrupt its function. The biogenesis and trafficking of OprI to the outer membrane via the Lol pathway are generally understood, but the specific dynamics and potential for unique regulatory checkpoints for OprI within this pathway could be explored further. nih.govasm.org

Finally, comparative studies of OprI homologs in other clinically relevant Gram-negative bacteria are needed. While much is known about OprI in P. aeruginosa and Lpp in E. coli, the structural and functional diversity of this lipoprotein family across different pathogens is not well-characterized. nih.gov Such studies could reveal conserved features that could be targeted by broad-spectrum therapeutics or unique adaptations that are crucial for the virulence of specific pathogens.

Future Research Directions for this compound
Research TrajectoryKey Unanswered QuestionsPotential Impact
Role in Pathogenesis What are the specific molecular mechanisms by which OprI contributes to virulence? How does it interact with host cells and the immune system?Identification of new targets to attenuate bacterial virulence.
Therapeutic Development Can OprI be effectively targeted by novel antibiotics or serve as a protective vaccine antigen in clinical settings?Development of new treatments and preventative strategies for infections caused by antibiotic-resistant bacteria.
Gene Regulation & Biogenesis How is the expression of the oprI gene regulated in response to host environments? Are there unique aspects to its trafficking and insertion into the outer membrane?Understanding bacterial adaptation and identifying novel regulatory pathways to disrupt.
Comparative Biology What is the extent of structural and functional diversity of OprI homologs across different pathogenic bacteria?Discovery of broad-spectrum therapeutic targets and insights into pathogen-specific adaptations.

Q & A

Q. How to design a robust experiment to assess lipoprotein I’s role in OM vesicle (OMV) biogenesis?

  • Methodological Answer :
  • OMV purification : Islate OMVs via ultracentrifugation from wild-type and lipoprotein I-deficient strains.
  • Proteomics : Compare OMV protein cargo using label-free quantification (LFQ) or TMT labeling .
  • Functional assays : Test OMVs for immune activation (e.g., macrophage cytokine production) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.